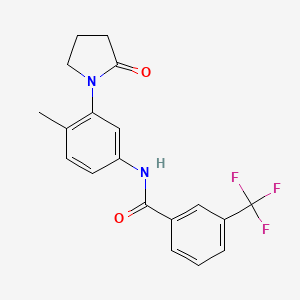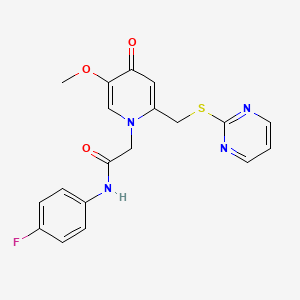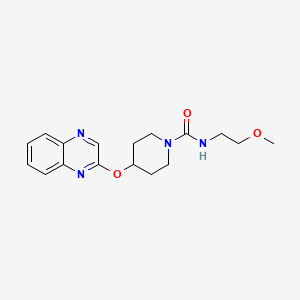![molecular formula C17H10BrFN4O B2859790 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1046457-92-4](/img/structure/B2859790.png)
3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
科学的研究の応用
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which include compounds like 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole, exhibit a broad range of bioactivities due to their unique structural features. These compounds can effectively bind with various enzymes and receptors in biological systems, leading to significant therapeutic effects. Their applications span across treating various ailments, showcasing promising anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses (Verma et al., 2019).
Oxadiazole-based Metal-ion Sensors
The structural adaptability of 1,3,4-oxadiazole derivatives makes them suitable for various applications beyond pharmacology, such as in material science and organic electronics. Specifically, these compounds have shown potential in developing chemosensors for metal ions, leveraging their high photoluminescent quantum yield, excellent thermal and chemical stability, and effective coordination sites. This review emphasizes the utility of 1,3,4-oxadiazole derivatives in detecting metal ions, outlining the detection limits and mechanisms involved (Sharma et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives, closely related to the 1,3,4-oxadiazole family, have demonstrated widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These findings underscore the importance of pyrazole and its related heterocycles, like 1,2,4-oxadiazole derivatives, in drug discovery and development (Dar & Shamsuzzaman, 2015).
Novel Drug Development with 1,3,4-Oxadiazole
1,3,4-Oxadiazole compounds have secured a special place in synthetic medicinal chemistry due to their ability to act as surrogates of carboxylic acids, carboxamides, and esters. These derivatives have been extensively applied in various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This comprehensive survey of 1,3,4-oxadiazole derivatives highlights their significant pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects (Rana et al., 2020).
Antimicrobial Properties of 1,3,4-Oxadiazole Derivatives
The urgent need for new antimicrobial agents to combat resistance has led to increased interest in 1,3,4-oxadiazole derivatives. These compounds have shown a wide range of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The review suggests that 1,3,4-oxadiazole derivatives could be promising candidates for new drug development, with potential activities surpassing those of known antibiotics and antimicrobial agents (Glomb & Świątek, 2021).
特性
IUPAC Name |
3-(4-bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESWEVAVDSYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)


![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)

![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)



![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)


